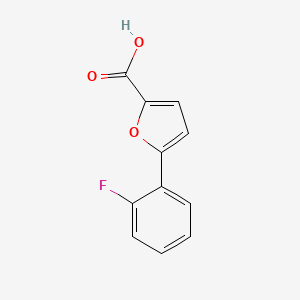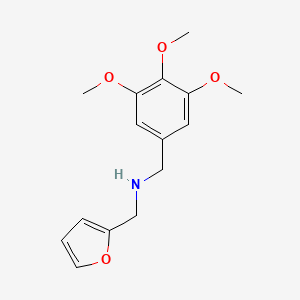
5-(2-Fluorophenyl)furan-2-carboxylic acid
Descripción general
Descripción
5-(2-Fluorophenyl)furan-2-carboxylic acid is a compound that belongs to the family of furan carboxylic acids, which are known for their potential applications in pharmaceutical and polymer industries. These compounds, including various derivatives of furan-2-carboxylic acid, have been studied for their utility as biobased building blocks and for their biological activities, such as antimycobacterial properties .
Synthesis Analysis
The synthesis of furan carboxylic acid derivatives can be approached through different routes. One method involves the carboxylation of 2-furoic acid with CO2, which is a scalable route to produce furan-2,5-dicarboxylic acid (FDCA), a related compound . Another synthesis route for a fluorinated derivative involves a two-step process starting with benzyl 5-nitrofuran-2-carboxylate, followed by fluorodenitration and hydrogenolysis to yield 5-fluorofuran-2-carboxylic acid . This method could potentially be adapted for the synthesis of 5-(2-Fluorophenyl)furan-2-carboxylic acid by modifying the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of furan carboxylic acid derivatives has been characterized using various analytical techniques. For instance, the crystal structure of a fluorinated ester derivative of 5-(4-nitrophenyl)furan-2-carboxylic acid was analyzed using single-crystal X-ray diffraction (SC-XRD), and its molecular composition was confirmed by 1H-NMR, 13C-NMR, and high-resolution mass spectrometry (HRMS) . These techniques are essential for confirming the molecular structure and purity of synthesized compounds.
Chemical Reactions Analysis
Furan carboxylic acids can participate in various chemical reactions due to their functional groups. For example, the esterification of furan-2-carboxylic acids has been explored to produce different esters with potential biological activities . The bromination of methyl furan-2-carboxylate in the presence of aluminium chloride has been studied, demonstrating the reactivity of the furan ring and the influence of reaction conditions on product selectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan carboxylic acids, such as solubility, can be influenced by substituents on the furan ring. Thermodynamic parameters like enthalpy and entropy of dissolution have been calculated for nitrophenyl-furan-2-carboxylic acids in propan-2-ol, providing insights into their solubility behavior . These properties are crucial for understanding the behavior of these compounds in various environments and for their application in drug formulation and material science.
Aplicaciones Científicas De Investigación
-
Reductive Conversion of Biomass-Derived Furancarboxylic Acids
- Field : Biomass Conversions
- Application : The compound is used in the catalytic reduction systems of 2-furancarboxylic acid (FCA) and 2,5-furandicarboxylic acid (FDCA) with H2 without reduction of the carboxyl groups .
- Method : Furan ring hydrogenation to tetrahydrofuran-2-carboxylic acid (THFCA) and tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) easily proceeds over Pd catalysts .
- Results : These reactions proceed over Pt catalysts with good yields (~70%) at optimized conditions .
-
Reductive Amination of 5-Formyl-2-furancarboxylic Acid
- Field : Biobased Polyamides
- Application : The compound is used in the reductive amination of 5-formylfuran-2-carboxylic acid (FFCA) and its dimethylacetal form (FFCA-acetal) to yield 5-aminomethylfuran carboxylic acid (AMFCA) .
- Method : The process was studied with a cobalt phosphide nanorod catalyst .
- Results : The result is AMFCA which can be potentially used as a monomer for biobased polyamides .
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : Furan platform chemicals (FPCs) are directly available from biomass (furfural and 5-hydroxy-methylfurfural). They are used in the manufacture of a wide range of compounds .
- Method : The process involves the conversion of biomass into FPCs .
- Results : The result is a variety of compounds that can be economically synthesized from biomass via FPCs .
-
Synthesis of Single-Molecule Magnet
- Field : Material Science
- Application : 2-Furoic acid is used in the synthesis of a single-molecule magnet, Mn 11 Gd 2 based high-nuclearity heterometallic complex .
- Method : The process involves the use of 2-furoic acid in the synthesis .
- Results : The result is a high-nuclearity heterometallic complex .
-
Synthesis of Orally Active Antidiabetic Vanadyl Complex
- Field : Medicinal Chemistry
- Application : 2-Furoic acid is used in the synthesis of an orally active antidiabetic vanadyl complex, bis (α-furancarboxylato)oxovanadium (IV) .
- Method : The process involves the use of 2-furoic acid in the synthesis .
- Results : The result is an orally active antidiabetic vanadyl complex .
-
Polyethylene 2,5-furandicarboxylate (PEF)
- Field : Polymer Science
- Application : 2,5-Furandicarboxylic acid (FDCA) is a promising molecule for the synthesis of bio-based polyesters, such as polyethylene 2,5-furandicarboxylate (PEF) .
- Method : The process involves the polymerization of FDCA to form PEF .
- Results : The result is a bio-based polyester that can potentially replace petroleum-based polyesters .
-
Organogels
-
Sustainable Chemicals
- Field : Green Chemistry
- Application : FPCs have made steady, impressive, and progressive impacts over the last 9 decades in various industries including textiles, paints and coatings, energy sector, polymers, plastics, woods, sugar chemistry, pharmacy, aerospace and the automotive industries .
- Method : The process involves the conversion of biomass into FPCs .
- Results : The result is a variety of compounds that can be economically synthesized from biomass via FPCs .
Safety And Hazards
The safety information for “5-(2-Fluorophenyl)furan-2-carboxylic acid” indicates that it may cause skin irritation and serious eye irritation . The compound is labeled with the signal word “Warning” and the hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Direcciones Futuras
The future directions for “5-(2-Fluorophenyl)furan-2-carboxylic acid” and similar compounds are promising. Furan platform chemicals, including furan carboxylic acids, are being explored for their potential in the production of bio-based materials . For instance, 5-aminomethylfuran carboxylic acid (AMFCA), which can be synthesized from 5-formylfuran-2-carboxylic acid (FFCA), could potentially be used as a monomer for bio-based polyamides .
Propiedades
IUPAC Name |
5-(2-fluorophenyl)furan-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO3/c12-8-4-2-1-3-7(8)9-5-6-10(15-9)11(13)14/h1-6H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMHOKHCKXBRIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00352995 | |
| Record name | 5-(2-fluorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)furan-2-carboxylic acid | |
CAS RN |
353761-02-1 | |
| Record name | 5-(2-fluorophenyl)-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00352995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(2-fluorophenyl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-cyclopentyl-acetamide](/img/structure/B1300751.png)
![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-(5-methyl-isoxazol-3-yl)-acetamide](/img/structure/B1300752.png)
![[4-Ethyl-5-(2-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300762.png)
![6,8-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300763.png)
![5,7-Dimethyl-thieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B1300764.png)
![[4-Ethyl-5-(4-hydroxyphenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B1300766.png)
![(5-Phenoxymethyl-[1,3,4]oxadiazol-2-ylsulfanyl)-acetic acid](/img/structure/B1300768.png)
![7,8-Dihydro-4H-thieno[3,2-b]azepin-5(6H)-one](/img/structure/B1300777.png)

![2-[(4-Fluorobenzyl)oxy]benzaldehyde](/img/structure/B1300791.png)
![4-Imidazo[2,1-b]thiazol-6-yl-phenylamine](/img/structure/B1300793.png)
![Ethyl 3-amino-4-(dimethylamino)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B1300796.png)
![2-[(3,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B1300800.png)
![3-[(2,6-Dichlorobenzyl)oxy]benzaldehyde](/img/structure/B1300801.png)